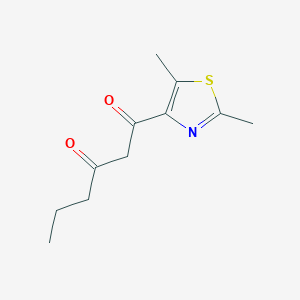

1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione

Description

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1,3-thiazol-4-yl)hexane-1,3-dione |

InChI |

InChI=1S/C11H15NO2S/c1-4-5-9(13)6-10(14)11-7(2)15-8(3)12-11/h4-6H2,1-3H3 |

InChI Key |

RTKAZOOYGVIHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=C(SC(=N1)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione typically involves the reaction of 2,5-dimethylthiazole with hexane-1,3-dione under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions can include various substituted thiazole derivatives and diketone compounds.

Scientific Research Applications

Chemical Reactions

Due to its functional groups, 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione can participate in several chemical reactions:

- Nucleophilic Addition The carbonyl groups can undergo nucleophilic addition reactions with various nucleophiles.

- Condensation Reactions It can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.

Scientific Uses

1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione has several scientific uses:

- Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound and its derivatives can be used in drug discovery research, particularly in developing compounds that interact with specific biological targets.

- Materials Science: It can be used in the synthesis of novel materials with specific properties.

Potential Applications

Research into the biological activities of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione may reveal additional applications in pharmacology or agrochemicals, particularly in developing compounds that interact with specific biological targets. The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and stereochemistry. Relevant data regarding melting point, boiling point, and specific gravity should be obtained from experimental measurements or literature values for precise applications.

Thiazoles in Anticancer Research

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related β-diketones and dione derivatives, emphasizing synthesis, properties, and applications.

Key Differences and Implications

- Fluorination in the terbium complex further amplifies luminescence by reducing non-radiative decay .

- Lipophilicity : Piperazine-2,3-dione derivatives exhibit higher ClogP values (2.5–4.2) due to aromatic substituents, favoring membrane penetration in antiparasitic applications. The target compound’s lipophilicity remains uncharacterized but is expected to be moderate due to the polar thiazole ring.

- Biological Activity: Thiazole derivatives are historically associated with antimicrobial and cytotoxic activities.

Biological Activity

1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione is characterized by the presence of a thiazole ring and a diketone functional group. Its molecular structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity across various cancer cell lines. The following table summarizes key findings from research evaluating its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20.3 | Cell cycle arrest at G2/M phase |

| HT-1080 (Fibrosarcoma) | 19.6 | Mitochondrial-mediated apoptosis |

The biological activity of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. For instance, studies indicated that treatment with the compound resulted in increased levels of cleaved caspase-3 and -9 in A549 cells, suggesting a mitochondrial pathway involvement .

- Cell Cycle Arrest : In MCF-7 cells, the compound caused a significant accumulation of cells in the G2/M phase, indicating that it disrupts normal cell cycle progression .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to cytotoxicity and apoptosis .

Case Studies

Several case studies have explored the efficacy of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione in vitro:

- Study on A549 Cells : A study reported that treatment with the compound at concentrations ranging from 10 to 30 μM led to significant reductions in cell viability after 48 hours. The mechanism was linked to apoptosis induction as evidenced by Annexin V staining .

- MCF-7 Cell Line Investigation : Another investigation demonstrated that exposure to the compound resulted in a dose-dependent increase in cell cycle arrest at the G2/M phase and subsequent apoptosis .

Q & A

Q. Advanced Research Focus

- Solvent selection : Ethanol or dioxane is preferred for solubility and reflux efficiency .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization and condensation steps .

- Reaction monitoring : TLC tracks intermediate formation, while extended reflux durations (6–12 hours) improve yields in multi-step syntheses .

- Purification : Recrystallization from DMF-ethanol mixtures reduces byproduct contamination .

How should researchers address discrepancies in synthetic yields reported across studies?

Data Contradiction Analysis

Yield variations often arise from differences in:

- Reagent ratios : Excess hydrazine or diketone precursors may drive side reactions .

- Temperature control : Inconsistent reflux temperatures affect reaction kinetics .

- Purification protocols : Variations in recrystallization solvents (e.g., DMF vs. ethanol) impact recovery rates .

Validate methods through replicate experiments and cross-reference characterization data (e.g., NMR, HRMS) to confirm product identity .

What role does this compound play in coordination chemistry?

Advanced Application Focus

As a β-diketone analog, it can act as a ligand for lanthanide ions (e.g., Tb³⁺), forming luminescent complexes. Synthesis involves mixing the diketone with metal salts in ethanol, followed by spectroscopic validation (e.g., luminescence spectra at 545 nm for Tb³⁺) . Steric effects from the thiazole ring influence ligand-metal binding efficiency .

What factors influence the stability of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione during storage?

Q. Basic Research Focus

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole moiety.

- Moisture control : Use desiccators, as diketones are prone to hydrolysis in humid conditions.

- Temperature : Long-term storage at –20°C preserves structural integrity .

How can researchers evaluate the biological activity of this compound?

Advanced Research Focus

While direct data is limited, thiazole derivatives are screened for bioactivity using:

- Cytotoxicity assays : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) quantify cell viability post-exposure .

- Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .

- Enzyme inhibition studies : Kinase or protease assays with fluorogenic substrates .

What are the challenges in scaling up the synthesis of this compound for academic research?

Q. Advanced Research Focus

- Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .

- Solvent recovery : Ethanol reflux requires distillation for reuse.

- Safety protocols : Handle hydrazine derivatives in fume hoods due to toxicity risks .

How does the thiazole ring influence the compound’s electronic properties?

Advanced Mechanistic Focus

The electron-rich thiazole nitrogen enhances conjugation with the diketone moiety, lowering the LUMO energy and increasing electrophilicity. This is confirmed via UV-Vis spectroscopy (red shifts in λmax) and cyclic voltammetry (oxidation potentials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.